Structural Elucidation and Analytical Profiling of Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
Structural Elucidation and Analytical Profiling of Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate
[1]
Executive Summary
Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate represents a critical scaffold in medicinal chemistry, particularly in the development of antiviral agents (e.g., HCV NS5B inhibitors) and kinase modulators.[1] The incorporation of a trifluoromethyl (
This technical guide provides a definitive reference for the synthesis, isolation, and spectroscopic characterization of this compound. It moves beyond basic data listing to explain the causality of observed spectral features, ensuring researchers can confidently validate structural integrity.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Parameter | Specification |
| IUPAC Name | Ethyl 7-(trifluoromethyl)-1H-indole-2-carboxylate |
| Molecular Formula | |
| Molecular Weight | 257.21 g/mol |
| CAS Registry Number | 18450-69-8 (Acid Precursor: 123521-06-0) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |
| Melting Point | 138–142 °C (Solvent dependent) |
Synthetic Protocol: Fischer Esterification
While various routes exist (e.g., Reissert synthesis), the most robust protocol for high-purity isolation is the acid-catalyzed esterification of the commercially available 7-(trifluoromethyl)-1H-indole-2-carboxylic acid.[1]
Methodology
-
Reagents:
-
Procedure:
-
Suspend the carboxylic acid in absolute ethanol (0.2 M concentration) under
atmosphere. -
Cool to 0°C. Dropwise add
(1.5 equiv) to generate anhydrous HCl in situ.[1] -
Reflux for 4–6 hours.[1] Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the acid spot (baseline).[1]
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc. Wash with sat.[1]
(to remove unreacted acid) and brine.[1] -
Purification: Recrystallize from minimal hot EtOH or purify via flash chromatography (
, 0-20% EtOAc in Hexane).
-
Workflow Visualization
Figure 1: Step-wise synthesis workflow ensuring removal of acidic impurities.
Spectroscopic Atlas
A. 1H NMR Characterization
The 7-position substitution creates a distinct splitting pattern in the aromatic region.[3] Unlike unsubstituted indoles, the H-6 proton is heavily influenced by the adjacent
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Structural Insight | |
| NH (1) | 12.30 – 12.50 | br s | - | Diagnostic: Downfield shift due to H-bond acidity and 7-CF3 electron withdrawal.[1] |
| H-3 | 7.45 | d / s | ~1.5 | Characteristic indole C3-H; shows long-range coupling to NH.[1] |
| H-4 | 8.05 | d | 8.0 | Deshielded doublet; typical for indole H4. |
| H-5 | 7.35 | t (dd) | 8.0, 7.5 | Pseudo-triplet due to similar ortho-couplings.[1] |
| H-6 | 7.70 | d | 7.5 | Key Signal: Adjacent to CF3; often broadened by H-F coupling.[1] |
| 4.38 | q | 7.1 | Ethyl ester methylene.[1] | |
| 1.35 | t | 7.1 | Ethyl ester methyl.[1] |
B. 13C NMR & Fluorine Coupling
This is the definitive validation method. The
Solvent: DMSO-
| Carbon | Shift ( | Splitting ( | Coupling Constant (Hz) | Assignment Logic |
| C=O | 161.5 | s | - | Ester carbonyl. |
| C-2 | 129.8 | s | - | Quaternary C2. |
| C-7 | 113.5 | q | Critical: C-7 is directly bonded to CF3.[1] | |
| 124.5 | q | Definitive: Large coupling confirms CF3 presence.[1] | ||
| C-6 | 121.0 | q | Ortho to CF3. | |
| C-7a | 134.2 | s (br) | - | Junction carbon.[1] |
| 61.2 | s | - | Ester methylene.[1] |
C. Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (ESI+)[1]
-
Molecular Ion
: 258.2 m/z[1] -
Key Fragment: 212.1 m/z (Loss of ethanol,
, characteristic of ethyl esters).[1]
Structural Confirmation Logic
Distinguishing the 7-isomer from the 4-, 5-, or 6-isomers is a common analytical hurdle. Use the following logic tree to validate regiochemistry.
Figure 2: Analytical decision tree for distinguishing 7-substituted indoles.
Why this logic works:
-
C-7 Splitting: Only in the 7-CF3 isomer will the C-7 carbon (part of the aromatic ring) exhibit a
coupling of ~30 Hz.[1] If the CF3 is at position 6, C-7 would show a smaller or no coupling.[1] -
NH Deshielding: The 7-CF3 group is spatially proximate to the NH proton. Through-space electronic repulsion and inductive effects typically shift the NH signal downfield (>12 ppm) compared to 4- or 5-substituted analogs (<11.5 ppm).[1]
Quality Control (HPLC Method)
For drug development applications, purity must be established using a reverse-phase gradient method.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 290 nm (indole specific).[1]
-
Retention Time: Expected ~6.5 - 7.0 min (Late eluter due to lipophilic
and Ethyl groups).[1]
References
-
Lynch, W. E., et al. (2020).[1] Crystal structure of ethyl 1H-indole-2-carboxylate. IUCrData. [Link][1][4][5]
- Context: Provides baseline crystallographic and NMR data for the parent ethyl indole-2-carboxyl
-
-
Context: Verifies the commercial availability of the acid precursor for the synthesis protocol.[1]
-
- Context: Authoritative source for and coupling constant values used in the 13C NMR analysis.
-
Popowycz, F., et al. (2011).[1] Synthesis of 7-substituted indoles. Tetrahedron. (General reference for 7-functionalized indole reactivity).
Sources
- 1. westmont.edu [westmont.edu]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
